Neuromedin B

Vue d'ensemble

Description

Neuromedin B (NMB) is a bombesin-related peptide in mammals. It was originally purified from pig spinal cord and later shown to be present in the human central nervous system and gastrointestinal tract . It facilitates its action on several contractile organs including the stomach, intestine, esophagus, gall bladder, urinary bladder, and uterus. It also plays a role in food intake, hypothermia, and thermoregulation .

Synthesis Analysis

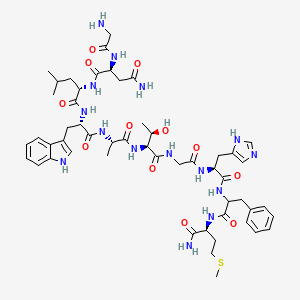

NMB is encoded in a 76-amino acid precursor . It is synthesized in the human pituitary gland where it may be of importance in the regulation of pituitary function . The sequence of NMB in rat is: TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM- (NH2) .Molecular Structure Analysis

The sequence of the C-terminal decapeptide is highly conserved across mammalian species: GNLWATGHFM- (NH2). This decapeptide is sometimes noted as neuromedin B, but it is more accurately described as neuromedin B 23-32 .Applications De Recherche Scientifique

Endocrinology: Potential Therapeutic Target for Corticotroph Adenomas

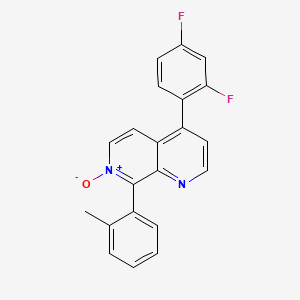

NMB has been studied for its role in endocrine secretion and cell proliferation, particularly in corticotroph adenomas, which are pituitary tumors causing Cushing’s disease . Research suggests that NMB and its receptor (NMBR) are expressed at higher levels in these adenomas compared to non-functional or somatotroph adenomas. The use of NMBR antagonists like PD168368 has shown potential in reducing tumor growth and hormone secretion, indicating a promising therapeutic target for Cushing’s disease .

Neuroscience: Regulation of Respiratory Homeostasis

In neuroscience, NMB-expressing neurons in the retrotrapezoid nucleus are implicated in regulating respiratory homeostasis and promoting stable breathing in adult mice . These neurons are essential for the CO2-dependent drive to breathe, and their malfunction could be linked to sleep-disordered breathing in humans.

Cancer Research: Autocrine Growth Factor

NMB acts as an autocrine growth factor in certain lung cancer cells. It has been shown to stimulate growth in both normal and neoplastic tissues, suggesting its involvement in cancer progression and as a potential target for therapeutic intervention .

Reproductive Health: Influence on the Reproductive Axis

NMB and NMBR play a role in the reproductive axis of pigs, with expression levels varying across different stages of the estrous cycle and post-natal development stages in boars . This indicates the importance of NMB/NMBR in reproductive health and development.

Gastroenterology: Impact on Intestinal Immune Regulation

NMB negatively regulates type 2 cytokine responses from innate lymphoid cells during helminth infection, suggesting a role in intestinal immune regulation . This could have therapeutic implications for inflammatory bowel diseases.

Cardiovascular Studies: Association with Morbidity and Mortality in Cushing’s Disease

Patients with Cushing’s disease, often associated with NMB expression in corticotroph adenomas, present with increased mortality mainly due to cardiovascular diseases . This highlights the cardiovascular implications of NMB in pathological states.

Immunology: Modulation of Immune Responses

NMB is involved in modulating immune responses, as evidenced by its interaction with basophils and innate lymphoid cells, affecting their ability to respond to infections and inflammation .

Metabolism and Energy Homeostasis: Control of Appetite and Adiposity

NMB and its receptors are implicated in controlling appetite, metabolism, and energy homeostasis. Experimental downregulation of NMB or NMBWR1 leads to increased adiposity, indicating its role in weight management and metabolic disorders .

Mécanisme D'action

Target of Action

Neuromedin B (NMB) is a bombesin-related peptide found in mammals . It primarily targets the Neuromedin B receptor (NMBR) , a G protein-coupled receptor with seven transmembrane spanning regions . This receptor is also referred to as a 7-transmembrane receptor (7-TMR) .

Mode of Action

NMB acts by binding to its high-affinity cell surface receptor, NMBR . Upon binding, several intracellular signaling pathways are triggered . When NMB binds to its 7-TMR, the heterotrimeric G protein attached to the receptor is activated . This G protein consists of three polypeptides: α subunit, β subunit, and γ subunit . In the activated NMBR/G-protein complex, there occurs an exchange of GTP for GDP bound to the G-α subunit . The G-α subunit, in turn, dissociates from the G-βγ subunits .

Biochemical Pathways

The free G-α inactivates adenylate cyclase (AC), which, in turn, catalyzes the conversion of ATP to cAMP . This cAMP functions as a second messenger . cAMP activates the enzyme Protein Kinase A (PKA) . PKA enters the nucleus and activates the cAMP response element-binding protein . The activated CREB binds along with CREB binding protein, co-activator to the CRE region of the DNA in the nucleus . CREB and CBP are held together by leucine zippers . CRE is the control that activates a number of growth factors, leading to cell proliferation and the activation of some anti-apoptotic genes .

Action Environment

The action of Neuromedin B can be influenced by various environmental factors. For instance, in a model of chronic adrenal insufficiency, the expression of NMB was found to be higher compared to normal conditions . Furthermore, the administration of corticotropin-releasing hormone (CRH) increased NMB mRNA expression, while dexamethasone treatment suppressed it . These findings suggest that the action, efficacy, and stability of Neuromedin B can be influenced by hormonal and stress-related factors in the environment .

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H73N15O12S/c1-27(2)17-36(64-51(78)40(21-41(54)69)61-42(70)22-53)48(75)66-38(19-31-23-57-34-14-10-9-13-33(31)34)47(74)60-28(3)46(73)67-44(29(4)68)52(79)58-25-43(71)62-39(20-32-24-56-26-59-32)50(77)65-37(18-30-11-7-6-8-12-30)49(76)63-35(45(55)72)15-16-80-5/h6-14,23-24,26-29,35-40,44,57,68H,15-22,25,53H2,1-5H3,(H2,54,69)(H2,55,72)(H,56,59)(H,58,79)(H,60,74)(H,61,70)(H,62,71)(H,63,76)(H,64,78)(H,65,77)(H,66,75)(H,67,73)/t28-,29+,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPFNACALNKVZNK-MFNIMNRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H73N15O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1132.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NeuromedinB,Porcine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

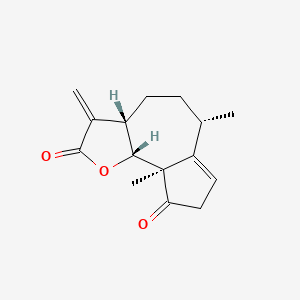

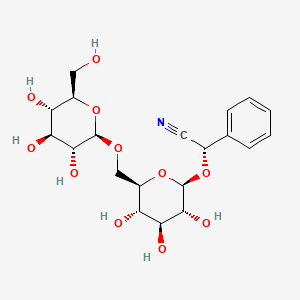

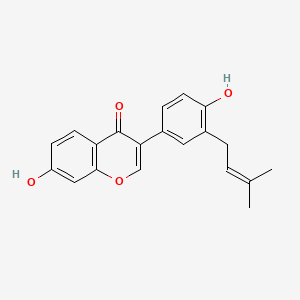

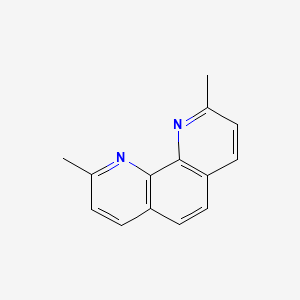

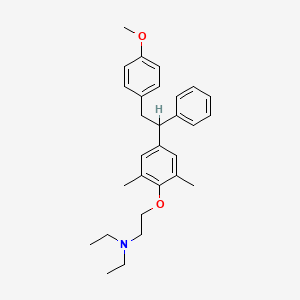

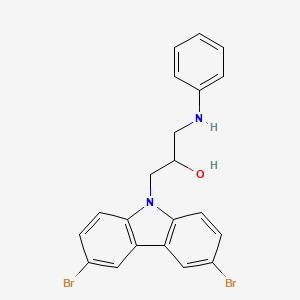

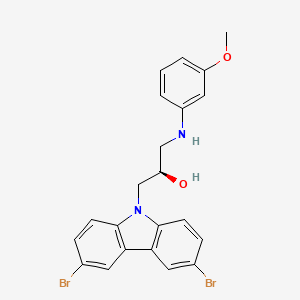

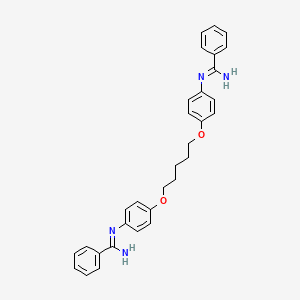

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B1678148.png)

![2-[(3-Hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid](/img/structure/B1678154.png)

![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1678156.png)